molecular formula C13H16BrN5 B12266546 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B12266546
M. Wt: 322.20 g/mol
InChI Key: SHBLKQCMHXFYSG-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine is a heterocyclic compound that contains a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyrimidine ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like bromine and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6-dimethylpyrimidine include other heterocyclic compounds with pyrazole, azetidine, and pyrimidine rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16BrN5

Molecular Weight

322.20 g/mol

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C13H16BrN5/c1-9-10(2)15-8-16-13(9)18-4-11(5-18)6-19-7-12(14)3-17-19/h3,7-8,11H,4-6H2,1-2H3

InChI Key

SHBLKQCMHXFYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)CN3C=C(C=N3)Br)C

Origin of Product

United States

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